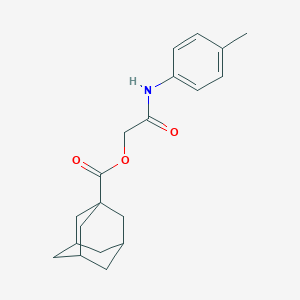![molecular formula C20H15FINO6S B305737 (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid](/img/structure/B305737.png)
(4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid, also known as FITM, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic properties. FITM is a selective inhibitor of fat storage and has been shown to have promising effects in the treatment of obesity and related metabolic disorders.
Mecanismo De Acción
(4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid selectively targets the protein perilipin-1, which is involved in the formation of lipid droplets in adipocytes. By inhibiting perilipin-1, this compound prevents the accumulation of triglycerides in adipocytes, leading to decreased fat storage. This compound has also been shown to increase the expression of genes involved in lipid metabolism and thermogenesis, which may contribute to its beneficial effects on metabolic health.
Biochemical and Physiological Effects:
This compound has been shown to have several beneficial effects on metabolic health, including decreased fat storage, improved glucose tolerance, and increased insulin sensitivity. This compound has also been shown to increase energy expenditure and promote the browning of white adipose tissue, which may contribute to its effects on metabolic health. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of obesity-related inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has several advantages as a compound for laboratory experiments. It is a small molecule that can be easily synthesized and purified, making it a viable compound for further research. This compound has also been shown to have low toxicity in animal studies, suggesting that it may be safe for use in humans. However, one limitation of this compound research is that it has only been studied in animal models, and its effects in humans are not yet known.
Direcciones Futuras
There are several future directions for (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid research. One area of interest is the development of more potent and selective inhibitors of perilipin-1, which may have even greater therapeutic potential. Another area of interest is the development of combination therapies that target multiple pathways involved in metabolic health. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, which may pave the way for its use as a treatment for metabolic disorders.
Conclusion:
In conclusion, this compound is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic properties in the treatment of obesity and related metabolic disorders. This compound selectively targets the protein perilipin-1, leading to decreased fat storage and improved metabolic health. While this compound has several advantages as a compound for laboratory experiments, further research is needed to determine its safety and efficacy in humans. Overall, this compound represents a promising avenue for the development of new treatments for metabolic disorders.
Métodos De Síntesis
The synthesis of (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid involves several steps, including the condensation of 2-iodo-6-methoxyphenol with 4-fluorobenzaldehyde to form a Schiff base, which is then reacted with thiosemicarbazide to form the thiazolidine ring. Finally, the carboxylic acid group is introduced by reacting the intermediate with chloroacetic acid. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable compound for further research.
Aplicaciones Científicas De Investigación
(4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has been extensively studied for its potential therapeutic properties in the treatment of obesity and related metabolic disorders. It has been shown to inhibit fat storage in adipocytes by selectively targeting the protein perilipin-1, which is involved in the formation of lipid droplets. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. These findings suggest that this compound may have potential as a treatment for metabolic disorders.
Propiedades
Fórmula molecular |
C20H15FINO6S |
|---|---|
Peso molecular |
543.3 g/mol |
Nombre IUPAC |
2-[4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-iodo-6-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C20H15FINO6S/c1-28-15-7-12(6-14(22)18(15)29-10-17(24)25)8-16-19(26)23(20(27)30-16)9-11-2-4-13(21)5-3-11/h2-8H,9-10H2,1H3,(H,24,25)/b16-8+ |
Clave InChI |
XNTMJYAJHIWYCO-LZYBPNLTSA-N |
SMILES isomérico |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)I)OCC(=O)O |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)I)OCC(=O)O |
SMILES canónico |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)I)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Methoxyethyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305654.png)




![Ethyl4-(5-{2-[5-cyano-3-nitro-4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyridinyl]vinyl}-2-furyl)benzoate](/img/structure/B305662.png)
![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl benzoate](/img/structure/B305664.png)
![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 3-methoxybenzoate](/img/structure/B305667.png)


![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 1-adamantanecarboxylate](/img/structure/B305677.png)

![2-[4-(Methoxycarbonyl)anilino]-2-oxoethyl 1-adamantanecarboxylate](/img/structure/B305679.png)
